4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide 4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15316225
InChI: InChI=1S/C24H24N2O5S/c27-17-12-19(31-18-9-3-1-7-15(17)18)22(28)26-24-21(16-8-2-4-10-20(16)32-24)23(29)25-13-14-6-5-11-30-14/h1,3,7,9,12,14H,2,4-6,8,10-11,13H2,(H,25,29)(H,26,28)
SMILES:
Molecular Formula: C24H24N2O5S
Molecular Weight: 452.5 g/mol

4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15316225

Molecular Formula: C24H24N2O5S

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide -

Specification

Molecular Formula C24H24N2O5S
Molecular Weight 452.5 g/mol
IUPAC Name 4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]chromene-2-carboxamide
Standard InChI InChI=1S/C24H24N2O5S/c27-17-12-19(31-18-9-3-1-7-15(17)18)22(28)26-24-21(16-8-2-4-10-20(16)32-24)23(29)25-13-14-6-5-11-30-14/h1,3,7,9,12,14H,2,4-6,8,10-11,13H2,(H,25,29)(H,26,28)
Standard InChI Key KHNUMZJIJGCTFT-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)NCC5CCCO5

Introduction

The compound 4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide is a synthetic organic molecule with potential applications in medicinal chemistry. It belongs to the class of chromene derivatives, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities.

Structural Insights

The structure of this compound consists of:

  • A chromene core, which is a fused aromatic system known for its bioactivity.

  • A benzothiophene ring, contributing to the structural rigidity and electronic properties.

  • A tetrahydrofuran (THF) group, enhancing solubility and biological compatibility.

  • A carbamoyl group that may participate in hydrogen bonding with biological targets.

These features make it a promising candidate for drug design.

Biological Relevance of Chromene Derivatives

Chromene derivatives are widely studied due to their therapeutic potential:

  • Anticancer Activity: Chromenes have been shown to inhibit cell proliferation by targeting specific enzymes and signaling pathways in cancer cells .

  • Anti-inflammatory Properties: These compounds can inhibit inflammatory mediators like cyclooxygenase (COX) enzymes .

  • Neuroprotective Effects: Chromenes have been investigated for the treatment of neurodegenerative diseases such as Alzheimer’s .

While specific biological data for this compound is unavailable, its structural similarity to other bioactive chromenes suggests potential pharmacological applications.

Synthesis

The synthesis of this compound likely involves:

  • Functionalization of the chromene core.

  • Introduction of the benzothiophene moiety through cyclization reactions.

  • Attachment of the tetrahydrofuran-linked carbamoyl group via amide bond formation.

Detailed synthetic protocols would require further experimental data.

Potential Applications

Based on its structural features, this compound could serve as:

  • A lead molecule in anticancer drug discovery.

  • A scaffold for designing anti-inflammatory agents.

  • A probe in biochemical assays for enzyme inhibition studies.

Limitations and Future Research

Although the compound exhibits promising features, further research is needed to:

  • Elucidate its pharmacokinetics and toxicity profile.

  • Investigate its binding affinity to biological targets using molecular docking or crystallography.

  • Explore its efficacy in preclinical models.

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